![molecular formula C7H8N4 B063721 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 178885-60-4](/img/structure/B63721.png)
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a chemical compound with the CAS Number: 178885-60-4 . It has a molecular weight of 148.17 .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been a subject of intense research for numerous decades . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine consists of a five-membered imidazole ring fused with a six-membered pyridine ring .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a powder with a melting point of 284-286°C .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, have a broad range of chemical and biological properties. They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Food-related Mutagen
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine is a food-related mutagen, reported to be the most abundant heterocyclic amine found in cooked meat and fish .
DNA Damage Inducer
In rodent cells in vitro, it induced DNA damage, gene mutation and chromosomal anomalies. It induced DNA damage and mutation in bacteria .
Optoelectronic Devices
Imidazole-containing compounds have shown promising innovations in different technological applications, such as optoelectronic devices .
Sensors
These compounds have also been used in the development of sensors .
Anti-cancer Drugs
Imidazole-containing compounds have been used in the development of anti-cancer drugs .
Safety And Hazards
properties
IUPAC Name |
1-methylimidazo[4,5-b]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQKHZOGAWOVTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.